molecular formula C17H19N3O3S B5377619 1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide

1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide

Cat. No. B5377619
M. Wt: 345.4 g/mol
InChI Key: QZQBLSSXCMXTRO-UHFFFAOYSA-N
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Description

1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide, also known as MTCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTCP is a proline-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide is not fully understood. However, studies have suggested that it may act as a free radical scavenger and inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. 1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide has also been shown to induce apoptosis in cancer cells and inhibit cancer cell migration and invasion.

Advantages and Limitations for Lab Experiments

1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various assays. However, its stability and solubility in certain solvents can be a limitation for some experiments.

Future Directions

There are several future directions for research on 1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide. One area of interest is its potential use as a drug delivery system. Researchers are also investigating its potential use in combination with other compounds for enhanced therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
Conclusion:
In conclusion, 1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide is a proline-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanisms of action.

Synthesis Methods

1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide has been synthesized using various methods. One of the most common methods involves the reaction of proline with 3-methoxybenzaldehyde and 2-amino-4-methylthiazole in the presence of a catalyst. The resulting product is then purified using chromatography techniques. Other methods include the use of microwave irradiation and ultrasound-assisted synthesis.

Scientific Research Applications

1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. 1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}prolinamide has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for imaging purposes.

properties

IUPAC Name

1-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-14(17(22)20-8-4-7-13(20)15(18)21)24-16(19-10)11-5-3-6-12(9-11)23-2/h3,5-6,9,13H,4,7-8H2,1-2H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQBLSSXCMXTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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